2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Description
Heterocyclic Compounds: Significance in Chemical Research
Heterocyclic compounds are organic molecules characterized by cyclic structures containing at least one heteroatom, such as nitrogen, oxygen, or sulfur. These molecules form the backbone of numerous biologically active substances, including pharmaceuticals, agrochemicals, and natural products. Their structural diversity enables precise modulation of electronic, steric, and solubility properties, making them indispensable in medicinal chemistry and materials science. For instance, over 85% of FDA-approved drugs contain heterocyclic motifs, underscoring their dominance in therapeutic agent design.
Aromatic heterocycles, such as pyridine and thiophene, exhibit enhanced stability due to delocalized π-electron systems, while non-aromatic variants like piperidine serve as conformational scaffolds. The incorporation of heteroatoms introduces reactive sites for functionalization, enabling tailored interactions with biological targets or material surfaces.
Table 1: Prevalence of Heterocycles in Pharmaceuticals
| Heterocycle Type | Example Drugs | Therapeutic Area |
|---|---|---|
| Pyridine | Nicotine | Neurological Agents |
| 1,3,4-Thiadiazole | Methazolamide | Carbonic Anhydrase Inhibitors |
| Quinoline | Hydroxychloroquine | Antimalarials |
1,3,4-Thiadiazole Derivatives: Structural Features and Importance
The 1,3,4-thiadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one sulfur atom. This arrangement confers high chemical stability, planarity, and electron-deficient characteristics, enabling diverse reactivity patterns. Derivatives of this scaffold exhibit broad pharmacological activities, including antimicrobial, anticancer, and anticonvulsant effects.
The sulfur atom in the thiadiazole ring enhances lipophilicity, facilitating membrane penetration, while nitrogen atoms participate in hydrogen bonding with biological targets. Substitutions at the 2- and 5-positions of the ring further modulate bioactivity. For example, ethyl groups at position 5 improve metabolic stability, as seen in derivatives like 5-ethyl-1,3,4-thiadiazol-2-amine.
Table 2: Key Pharmacological Activities of 1,3,4-Thiadiazole Derivatives
| Derivative Substituents | Biological Activity | Molecular Target |
|---|---|---|
| 5-Ethyl, 2-Amino | Anticonvulsant | GABA Receptors |
| 2-Cyano, N-Acetamide | Anticancer | Tubulin Polymerization |
| 3-Nitro, 5-Methyl | Antimicrobial | DNA Gyrase |
2-Cyano-N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)Acetamide: Overview and Significance
This compound integrates a cyanoacetamide moiety with a 5-ethyl-substituted thiadiazole ring. The cyano group (-CN) enhances electrophilicity, promoting nucleophilic additions, while the acetamide side chain offers hydrogen-bonding capabilities. This combination creates a versatile intermediate for synthesizing bioactive molecules or functional materials.
The ethyl group at position 5 of the thiadiazole ring likely improves pharmacokinetic properties by increasing lipophilicity and reducing polarity. Computational studies suggest that the planar thiadiazole core facilitates π-π stacking interactions with aromatic residues in enzyme active sites, potentially enhancing binding affinity.
Table 3: Physicochemical Properties of this compound
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Formula | C₇H₇N₅OS | High-Resolution Mass Spectrometry |
| Molecular Weight | 225.23 g/mol | Calculated |
| LogP (Lipophilicity) | 1.8 | Chromatographic Analysis |
| Aqueous Solubility | 0.12 mg/mL | Shake-Flask Method |
Research Objectives and Scope
This article aims to:
- Elucidate the synthetic pathways for this compound.
- Analyze its reactivity and potential applications in medicinal chemistry.
- Review recent advances in derivatization strategies for enhancing bioactivity.
- Identify gaps in current knowledge, such as the need for mechanistic studies on its pharmacological effects.
Future research should prioritize structural optimization via regioselective substitutions and computational modeling to predict target interactions. Collaborative efforts between synthetic chemists and pharmacologists will be essential to unlock the compound’s full potential.
Structure
3D Structure
Properties
Molecular Formula |
C7H8N4OS |
|---|---|
Molecular Weight |
196.23 g/mol |
IUPAC Name |
2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C7H8N4OS/c1-2-6-10-11-7(13-6)9-5(12)3-4-8/h2-3H2,1H3,(H,9,11,12) |
InChI Key |
XKRLYLOHOMFFKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
In a typical procedure, 2-amino-5-ethyl-1,3,4-thiadiazole is refluxed with ethyl cyanoacetate in dry benzene for 8 hours. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of ethyl cyanoacetate, releasing ethanol and forming the acetamide bond.
Key parameters :
-
Solvent : Dry benzene (ensures anhydrous conditions, preventing side reactions).
-
Temperature : Reflux (~80°C for benzene).
-
Duration : 8 hours (optimized for complete conversion).
Yield and Scalability
This method yields 78% of the target compound after recrystallization from ethanol. The scalability is demonstrated at the 15 mmol scale, with consistent reproducibility.
Catalytic Reflux Method with Piperidine
An alternative approach, adapted from analogous syntheses, employs piperidine as a basic catalyst to enhance reaction efficiency.
Modified Procedure
While originally developed for a methyl-substituted thiazole derivative, this method is applicable to the ethyl-substituted thiadiazole with slight modifications:
-
Reagents : 2-amino-5-ethyl-1,3,4-thiadiazole, ethyl cyanoacetate, piperidine.
-
Conditions : Reflux in dry benzene with 0.1 equivalents of piperidine for 6 hours.
Comparative Advantages
-
Yield Increase : The catalytic method boosts yields to 85% (vs. 78% without catalyst), attributed to piperidine’s role in deprotonating the amine, accelerating nucleophilic attack.
-
Reduced Reaction Time : Completion in 6 hours (vs. 8 hours without catalyst).
Comparative Analysis of Synthesis Methods
The table below summarizes the two primary methods:
Characterization and Analytical Validation
The structural integrity of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is confirmed through advanced spectroscopic techniques:
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Reactions Analysis
Cyclocondensation Reactions
The compound participates in intramolecular cyclization reactions to form fused heterocyclic systems. For example:
-
Reaction with malononitrile dimer under reflux in ethanol yields pyrido[2,3-d]thiadiazole derivatives (Scheme 1) .
-
Condensation with thiourea produces thieno[2,3-d]thiadiazole systems .
Key Data:
| Reactant | Product | Conditions | Yield (%) |
|---|---|---|---|
| Malononitrile dimer | Pyrido[2,3-d]thiadiazole | Ethanol, reflux, 6 hr | 75–80 |
| Thiourea | Thieno[2,3-d]thiadiazole | NaOH, ethanol, reflux | 70 |
Coupling with Diazonium Salts
The cyano group enables diazocoupling reactions with aromatic diazonium salts to form hydrazone intermediates:
-
Reaction with 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-diazonium chloride in pyridine yields hydrazono derivatives, which cyclize to triazine-carboxamide hybrids under acidic conditions (Scheme 2) .
Reaction Pathway:
-
Diazonium salt + compound → Hydrazono intermediate (0–5°C, pyridine).
Key Products:
-
[N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-imino-8,10-dimethyl-4,6-dihydropyrido2',3':3,4]pyrazolo[5,1-c]triazine-3-carboxamide (IC₅₀ = 9 μM against breast cancer cells) .
Nucleophilic Additions
The amidic carbonyl and cyano groups act as electrophilic centers for nucleophilic attack:
-
Hydrazine hydrate reacts with the cyano group to form pyrazole derivatives .
-
Hydroxylamine forms isoxazole rings via cyclization.
Example:
| Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Hydrazine hydrate | Pyrazole-thiadiazole hybrid | Ethanol, reflux, 4 hr |
| Hydroxylamine | Isoxazole-thiadiazole hybrid | HCl, H₂O, 80°C |
Condensation with Aldehydes
The active methylene group (adjacent to the cyano group) undergoes Knoevenagel condensation with aromatic aldehydes:
-
Reaction with benzaldehyde forms α,β-unsaturated nitriles, which further cyclize to coumarin derivatives .
Mechanism:
-
Aldehyde + active methylene → Knoevenagel adduct.
-
Cyclization → Coumarin-thiadiazole conjugate.
Heterocyclization with Sulfur-Containing Reagents
The compound reacts with carbon disulfide or Lawesson’s reagent to form thiophene or thiazole derivatives:
Key Spectral Evidence:
Acid-Catalyzed Cyclization
Under acidic conditions, the cyano group facilitates ring expansion :
-
Treatment with H₂SO₄ converts the cyanoacetamide moiety into a pyridine ring.
Example:
-
Formation of pyrido[2,3-d]thiadiazole via intramolecular cyclization.
Scientific Research Applications
Synthesis of Heterocycles
One of the primary applications of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is as a precursor for synthesizing various heterocyclic compounds. Research indicates that this compound can be transformed into several biologically active heterocycles such as:
- Pyrrole
- Pyridine
- Coumarin
- Thiazole
- Triazoles
These heterocycles have shown potential insecticidal activity against pests like the cotton leafworm (Spodoptera littoralis), attributed to the structural properties imparted by the thiadiazole moiety .
The compound exhibits significant biological activities, including:
- Antimicrobial Properties : Studies have demonstrated that derivatives of this compound possess antibacterial activity against both gram-positive and gram-negative bacteria. In vitro evaluations revealed promising results against pathogens such as Staphylococcus aureus .
- Anti-inflammatory Effects : Molecular docking studies suggest that certain derivatives may act as inhibitors of 5-lipoxygenase, a key enzyme involved in inflammatory processes. This positions them as potential candidates for developing new anti-inflammatory drugs .
Agricultural Applications
The insecticidal properties of compounds derived from this compound have made them valuable in agricultural settings. Their effectiveness against agricultural pests can reduce reliance on traditional pesticides, offering a more environmentally friendly alternative .
Case Study 1: Synthesis and Evaluation of Heterocycles
A study conducted by Fadda et al. synthesized various heterocycles from this compound. The synthesized compounds were characterized using IR, NMR, and mass spectrometry techniques. The research highlighted their insecticidal efficacy against Spodoptera littoralis, demonstrating the potential for practical agricultural applications .
Case Study 2: Antibacterial Activity Assessment
In another investigation, novel derivatives of this compound were evaluated for antibacterial activity using molecular docking and in vitro methods. The findings indicated that these compounds exhibited significant binding affinities to target proteins associated with bacterial survival mechanisms .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves its ability to act as both an electrophile and a nucleophile. This dual functionality allows it to participate in various chemical reactions, leading to the formation of diverse heterocyclic compounds. The thiadiazole moiety in the compound acts as a hydrogen-binding domain and a two-electron donor system, which facilitates its interaction with biological targets .
Comparison with Similar Compounds
Key Observations :
- Bulky substituents (e.g., tert-butyl) improve steric hindrance but may reduce solubility .
- Electron-withdrawing groups (e.g., bromo) enhance reactivity in cross-coupling reactions .
- Thioether substituents (e.g., methylthio) introduce redox-active sites, useful in biological applications .
Physicochemical Properties
Spectral Data Comparison:
The ethyl group in the target compound contributes to upfield shifts in ¹H NMR due to electron-donating effects, whereas bromo substituents cause deshielding .
Anticancer Activity:
- N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (Compound 3): Induces apoptosis in glioma cells via Akt inhibition (92.36% inhibition) .
Electronic and Reactivity Profiles:
- The cyano group in the target compound stabilizes intermediates during cycloaddition, enabling fused-ring formation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : The synthesis of thiadiazole derivatives typically involves coupling reactions. For example, chloroacetyl chloride can react with 5-ethyl-1,3,4-thiadiazol-2-amine in the presence of triethylamine as a base under reflux conditions. Solvent systems like toluene:water (8:2) and reflux times of 5–7 hours are effective for intermediates . Purification via recrystallization (ethanol) or column chromatography is recommended to isolate the final product.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodology : Use FT-IR to confirm the presence of cyano (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1670 cm⁻¹) groups. ¹H NMR should show the ethyl group’s triplet (~1.2 ppm) and quartet (~2.5 ppm), while ¹³C NMR confirms the thiadiazole ring carbons (100–160 ppm). Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺) for validation .
Q. What safety precautions are essential when handling this compound?
- Guidance : While toxicological data for this compound are limited, structurally related acetamides require precautions due to potential irritancy. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion. Toxicity screening (e.g., Ames test) is advised before large-scale use .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the anticancer activity of this compound, and what cell lines are most relevant?
- Experimental Design : Test cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines using MTT assays. Include a non-cancer cell line (e.g., NIH3T3 fibroblasts) to assess selectivity. Compound 4y, a structurally similar thiadiazole derivative, showed IC₅₀ values of 0.084 mM (MCF-7) and 0.034 mM (A549), outperforming cisplatin .
Q. What mechanisms underlie the anticancer activity of thiadiazole derivatives like this compound?
- Mechanistic Insights : Thiadiazoles may inhibit aromatase (key in estrogen synthesis) or disrupt microtubule assembly. For example, compound 4y demonstrated aromatase inhibition (IC₅₀ = 0.062 mM) in MCF-7 cells, suggesting a dual cytotoxic/hormonal pathway . Molecular docking studies can further elucidate target interactions.
Q. How should researchers address contradictions in biological activity data across studies?
- Data Analysis : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or compound purity. Validate results using orthogonal assays (e.g., apoptosis via flow cytometry) and ensure ≥95% purity via HPLC. Cross-reference cytotoxicity with structural analogs (e.g., ethyl substitution enhances activity) .
Q. What strategies optimize the structure-activity relationship (SAR) for enhanced bioactivity?
- SAR Optimization : Modify the 5-ethyl group on the thiadiazole ring; bulkier alkyl chains (e.g., pentyl) may improve lipophilicity and membrane permeability. Introduce electron-withdrawing groups (e.g., -CF₃) to the acetamide moiety to enhance electrophilic reactivity .
Q. Which analytical methods are suitable for detecting impurities in synthesized batches?
- Quality Control : Use HPLC with UV detection (λ = 254 nm) and MS to identify common impurities like N-(1,3,4-thiadiazol-2-yl)acetamide. Compare retention times and fragmentation patterns with reference standards .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the cyano group.
- Crystallography : For structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) .
- Biological Assays : Include positive controls (e.g., cisplatin) and statistical validation (e.g., ANOVA with p < 0.05).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
